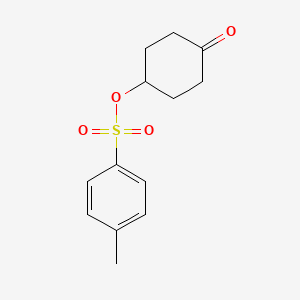
4-Oxocyclohexyl 4-methylbenzenesulfonate
Cat. No. B1605655
Key on ui cas rn:
23511-04-8
M. Wt: 268.33 g/mol
InChI Key: WDKMRHPBPTUYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07625891B2
Procedure details


step 2—To a solution of 76 (2.23 g, 8.22 mmol) and CHCl3 (30 mL) was added PCC (1.77 g, 8.22 mmol) and CHCl3 (20 mL). One drop of HOAc was added and the mixture was stirred at RT for 2.5 days. An additional 1.77 g (8.22 mmol) of PCC was added and stirring continued at RT for an additional 6 h. The reaction was diluted with Et2O and filtered through a bed of SiO2. The cake was washed with Et2O and the filtrate was passed through a second plug of SiO2 while washing the cake with Et2O. The filtrate was stripped in vacuo and the crude material was purified by SiO2 chromatography eluting with a DCM/MeOH gradient (0 to 4% MeOH). The recovered material was re-purified by SiO2 chromatography eluting with a gradient of hexane/acetone (15 to 25% acetone) to afford 1.32 g (58%) of toluene-4-sulfonic acid 4-oxo-cyclohexyl ester (78) as a colorless oil: 1H NMR (CDCl3, 300 MHz): δ 7.83 (d, 2H), 7.37 (d, 2H), 4.92-4.86 (m, 1H), 2.78-2.53 (m, 2H), 2.46 (s, 3H), 2.34-2.13 (m, 4H), 2.03-1.83 (m, 2H).







Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([O:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH2:4][CH2:3]1.C(Cl)(Cl)Cl.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>CC(O)=O.CCOCC>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([O:8][S:9]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)(=[O:11])=[O:10])[CH2:6][CH2:7]1 |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.77 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT for 2.5 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued at RT for an additional 6 h
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a bed of SiO2
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake was washed with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
while washing the cake with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by SiO2 chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a DCM/MeOH gradient (0 to 4% MeOH)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The recovered material was re-purified by SiO2 chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of hexane/acetone (15 to 25% acetone)
|
Outcomes


Product
Details
Reaction Time |
2.5 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CCC(CC1)OS(=O)(=O)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
